molecular formula C23H26ClN3O2S B3008129 N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride CAS No. 1217205-55-4

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride

Cat. No. B3008129
CAS RN: 1217205-55-4
M. Wt: 443.99
InChI Key: YWHZTFGVMAAWFW-VRTOBVRTSA-N
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Description

The compound "N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with benzo[d]thiazol moieties and cinnamamide derivatives, which are relevant to the analysis of the compound . These compounds are of interest due to their potential biological activities, including antibacterial, anticancer, and antioxidant properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks such as 2-aminobenzothiazole, which is then further reacted with various reagents to introduce additional functional groups and create the desired heterocyclic compounds . For example, in one study, the synthesis involved a sequence of reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline to obtain novel derivatives with antibacterial properties . These methods provide a foundation for the synthesis of "N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride," which would likely involve similar steps to introduce the morpholinoethyl and cinnamamide groups.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, along with elemental analysis . These techniques help confirm the identity and purity of the synthesized compounds. The structural analysis is crucial for understanding the relationship between the molecular structure and the observed biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol and cinnamamide derivatives are crucial for the introduction of pharmacophore groups that contribute to the compounds' biological activities . The reactivity of these compounds under different conditions can also provide insights into their stability and potential metabolism in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are important for their potential application as therapeutic agents. The provided papers do not directly discuss these properties, but they are typically assessed during the drug development process to ensure the compounds' suitability for in vitro and in vivo studies .

Scientific Research Applications

Antifungal Applications

A study by Chen et al. (2019) involved the synthesis and evaluation of morpholine derivatives, including N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride, for fungicidal activities. The research highlighted the compound's efficacy in vivo against Pseudoperonspera cubensis and its potential as a fungicide candidate, also stimulating plant innate immunity (Chen et al., 2019).

Antimicrobial Activity

Yeromina et al. (2019) explored morpholine-containing 2-R-phenyliminothiazole derivatives, including the subject compound, for their antimicrobial properties. The findings demonstrated significant antibacterial and antifungal effects, with a particular compound showing high activity against various microorganisms (Yeromina et al., 2019).

Antitubercular Potential

Surineni et al. (2018) synthesized and evaluated various thiazole and cinnamamide analogs, including the compound , for antitubercular activities. Several compounds were identified as potent against Mycobacterium tuberculosis, indicating the potential of these derivatives in tuberculosis treatment (Surineni et al., 2018).

Antibacterial Agents

Bhoi et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-acetamide derivatives, assessing their in-vitro antibacterial activity. The compounds displayed a broad spectrum of antibacterial activity against several microorganisms, suggesting their potential as new antibacterial agents (Bhoi et al., 2015).

Anticancer Activity

Ding et al. (2012) designed and synthesized imidazo[2,1-b]thiazole derivatives, including N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide. The compounds were tested for cytotoxicity against cancer cell lines, revealing potential as cancer therapeutics (Ding et al., 2012).

Tyrosinase Inhibition

Ghafary et al. (2019) investigated morpholine-containing cinnamoyl amides, including the discussed compound, for their tyrosinase inhibitory activity. This study is relevant for applications in cosmetics, medicine, and food industry due to the crucial role of tyrosinase in melanin biosynthesis and enzymatic browning (Ghafary et al., 2019).

properties

IUPAC Name

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S.ClH/c1-18-7-9-20-21(17-18)29-23(24-20)26(12-11-25-13-15-28-16-14-25)22(27)10-8-19-5-3-2-4-6-19;/h2-10,17H,11-16H2,1H3;1H/b10-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHZTFGVMAAWFW-VRTOBVRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride

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